6-Bromo-2-naphthyl beta-D-glucopyranoside
Overview
Description
6-Bromo-2-naphthyl beta-D-glucopyranoside is a chemical compound with the molecular formula C16H17BrO6 and a molecular weight of 385.21 g/mol . It is commonly used as a substrate for beta-glycosidases, enzymes that hydrolyze glycosidic bonds . When hydrolyzed, it forms an insoluble colored product, making it useful in various biochemical assays .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-naphthyl beta-D-glucopyranoside is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
This compound interacts with β-glycosidases as a substrate . The enzyme cleaves the glycosidic bond in the compound, leading to its hydrolysis .
Result of Action
The hydrolysis of this compound by β-glycosidases results in the formation of an insoluble colored product . This property makes the compound useful in assays for β-glycosidase activity, where the colored product serves as a visible marker .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-naphthyl beta-D-glucopyranoside interacts with β-glycosidases . When this compound is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes it useful in assays for β-glycosidase activity, such as the fast blue BB assay .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for β-glycosidases The hydrolysis of this compound can be used to monitor the activity of these enzymes in cells
Molecular Mechanism
At the molecular level, this compound is hydrolyzed by β-glycosidases, resulting in the formation of an insoluble colored product . This reaction can be used to monitor the activity of β-glycosidases in a sample.
Metabolic Pathways
This compound is involved in the metabolic pathway of β-glycosidases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthyl beta-D-glucopyranoside typically involves the glycosylation of 6-bromo-2-naphthol with a suitable glucosyl donor under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as silver carbonate or trifluoromethanesulfonic acid to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-naphthyl beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glycosidases . It can also participate in substitution reactions due to the presence of the bromine atom on the naphthalene ring .
Common Reagents and Conditions
Hydrolysis: Beta-glycosidases in aqueous buffer solutions.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products
Hydrolysis: 6-Bromo-2-naphthol and D-glucose.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-naphthyl beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of biochemistry and molecular biology . Its primary application is as a substrate for beta-glycosidases in enzyme assays . When hydrolyzed, it forms an insoluble colored product, allowing for the visualization and quantification of enzyme activity . This property makes it useful in studies involving enzyme kinetics, enzyme localization, and the screening of enzyme inhibitors .
In addition to its use in enzyme assays, this compound is employed in the study of glycosidase activity in various biological samples, including tissues and cell cultures . It is also used in the development of diagnostic assays for detecting glycosidase-related diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl beta-D-glucopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Methylumbelliferyl beta-D-galactopyranoside
- 5-Bromo-4-chloro-3-indolyl beta-D-fucopyranoside
Uniqueness
6-Bromo-2-naphthyl beta-D-glucopyranoside is unique due to the presence of the bromine atom on the naphthalene ring, which can participate in substitution reactions . This property allows for the synthesis of various substituted derivatives, expanding its utility in chemical research . Additionally, its ability to form an insoluble colored product upon hydrolysis makes it particularly useful in enzyme assays and diagnostic applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165905 | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-61-5 | |
Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15548-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-Bromo-2-naphthyl beta-D-glucopyranoside not ideal for detecting β-glucosidase activity in Candida albicans?
A1: While this compound is a common substrate for detecting β-glucosidase activity, research has shown it to be a poor indicator of this enzyme's presence in Candida albicans. This is primarily because the API ZYM and YeastIdent systems, which utilize this compound, buffer the reaction at a pH of 7.5 [, ]. Studies have demonstrated that β-glucosidase in C. albicans exhibits significantly reduced activity at this pH compared to its optimal pH of 5.0 [, ]. Additionally, these systems rely on whole-cell assays, which can be influenced by variations in substrate transport efficiency across different C. albicans strains [].
Q2: What alternative substrate proved more effective in detecting β-glucosidase activity in Candida albicans, and why?
A2: Research indicates that p-nitrophenyl-beta-D-glucopyranoside (PNP-BDG) is a more suitable substrate for detecting β-glucosidase activity in Candida albicans []. This is because PNP-BDG consistently demonstrated higher enzyme activity levels in both whole-cell and cell extract assays compared to this compound []. This suggests that PNP-BDG is a more readily transported and hydrolyzed substrate for C. albicans β-glucosidase.
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